

# (R)-FL118: A Technical Guide to its Discovery and Development

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## Compound of Interest

Compound Name: (R)-FL118

Cat. No.: B10831615

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**(R)-FL118**, also known as 10,11-(Methylenedioxy)-20(S)-camptothecin, is a novel camptothecin analogue that has demonstrated significant potential as an anti-cancer agent. This technical guide provides a comprehensive overview of its discovery, development timeline, mechanism of action, and key experimental data, tailored for researchers, scientists, and drug development professionals.

## Discovery and Initial Characterization

**(R)-FL118** was identified through a high-throughput screening (HTS) of compound libraries using a cancer cell-based survivin-reporter system.<sup>[1][2][3]</sup> The goal was to find small molecules that could inhibit the expression of survivin, a key anti-apoptotic protein overexpressed in many cancers.<sup>[3][4][5]</sup> While structurally similar to the topoisomerase I (Top1) inhibitor irinotecan, FL118 exhibited a distinct and more potent mechanism of action.<sup>[1][4][6][7]</sup> Early studies revealed that FL118's ability to inhibit cancer cell growth far exceeded its activity as a Top1 inhibitor.<sup>[1]</sup>

## Development Timeline

The development of FL118 has progressed from its initial discovery to preclinical and clinical evaluation. Key milestones are outlined below:

- Preclinical Development: Extensive *in vitro* and *in vivo* studies have been conducted to characterize the efficacy and safety of FL118. A significant breakthrough was the development of a Tween 80-free intravenous (i.v.) formulation, which improved the maximum

tolerated dose by three- to seven-fold compared to the initial intraperitoneal (i.p.) formulation. [8][9] Preclinical studies demonstrated superior antitumor activity compared to several standard-of-care chemotherapeutics, including irinotecan, topotecan, doxorubicin, and cisplatin.[1]

- Investigational New Drug (IND) Application: Canget BioTekpharma, a Roswell Park Cancer Institute spinoff, held a pre-IND meeting with the FDA in 2017.[10] The company has been actively pursuing an IND application to initiate clinical trials.[10]
- Orphan Drug Designation: In January 2024, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to FL118 for the treatment of pancreatic cancer.[11]
- Phase 1 Clinical Trials: A Phase 1 clinical trial for patients with advanced pancreatic ductal adenocarcinoma is currently underway to evaluate the safety, side effects, and optimal dose of FL118.[12][13][14][15] The trial involves oral administration of FL118 on days 1, 8, and 15 of a 28-day cycle.[12][13][14]

## Mechanism of Action

FL118 exerts its anti-cancer effects through a multi-targeted approach, distinguishing it from other camptothecin analogues.

## Multi-Target Inhibition of Anti-Apoptotic Proteins

FL118 selectively inhibits the expression of several key anti-apoptotic proteins in a p53-independent manner.[1][3][4][16] This includes:

- Inhibitor of Apoptosis (IAP) Family: Survivin, XIAP, and cIAP2.[1][4][16]
- Bcl-2 Family: Mcl-1.[1][4][16]

By downregulating these proteins, FL118 promotes apoptosis in cancer cells.

## Interaction with DDX5

A key discovery in understanding FL118's mechanism of action is its direct binding to the oncoprotein DDX5 (p68).[17][18] This interaction leads to the dephosphorylation and subsequent proteasomal degradation of DDX5.[17][18] DDX5 is a master regulator of multiple

oncogenic proteins, and its degradation by FL118 contributes to the downregulation of survivin, Mcl-1, XIAP, and cIAP2.[\[18\]](#)

## Overcoming Drug Resistance

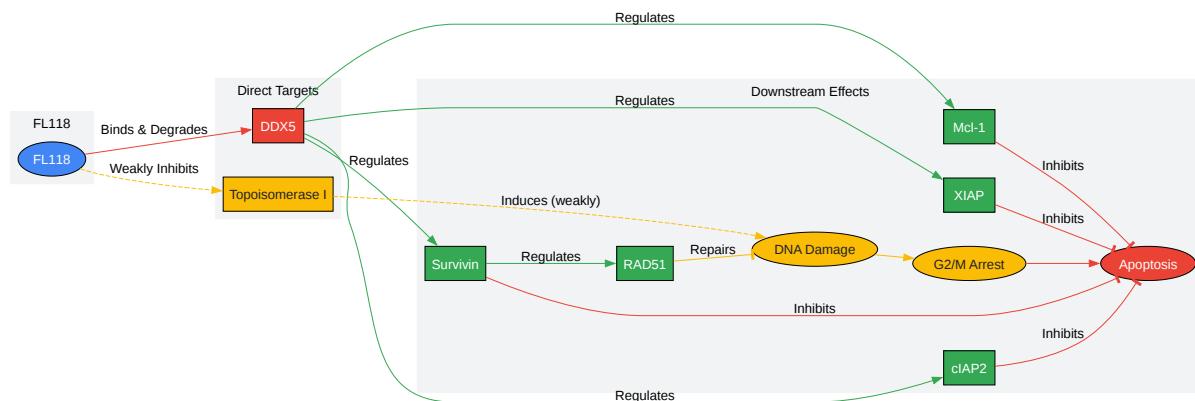
A significant advantage of FL118 is its ability to overcome resistance to other chemotherapeutic agents, particularly irinotecan and topotecan.[\[6\]](#)[\[7\]](#)[\[19\]](#) This is attributed to the fact that FL118 is not a substrate for the drug efflux pumps P-glycoprotein (P-gp/MDR1) and ABCG2/BCRP, which are major contributors to multidrug resistance.[\[6\]](#)[\[7\]](#)[\[19\]](#)[\[20\]](#)

## DNA Damage and Repair

Recent studies have shown that FL118 induces DNA damage and G2/M cell cycle arrest.[\[21\]](#)[\[22\]](#) A notable mechanism is the reduction of survivin levels, which in turn downregulates RAD51, a key protein in the homologous recombination repair pathway.[\[21\]](#)[\[22\]](#) This inhibition of DNA repair enhances its therapeutic efficacy.[\[21\]](#)[\[22\]](#)

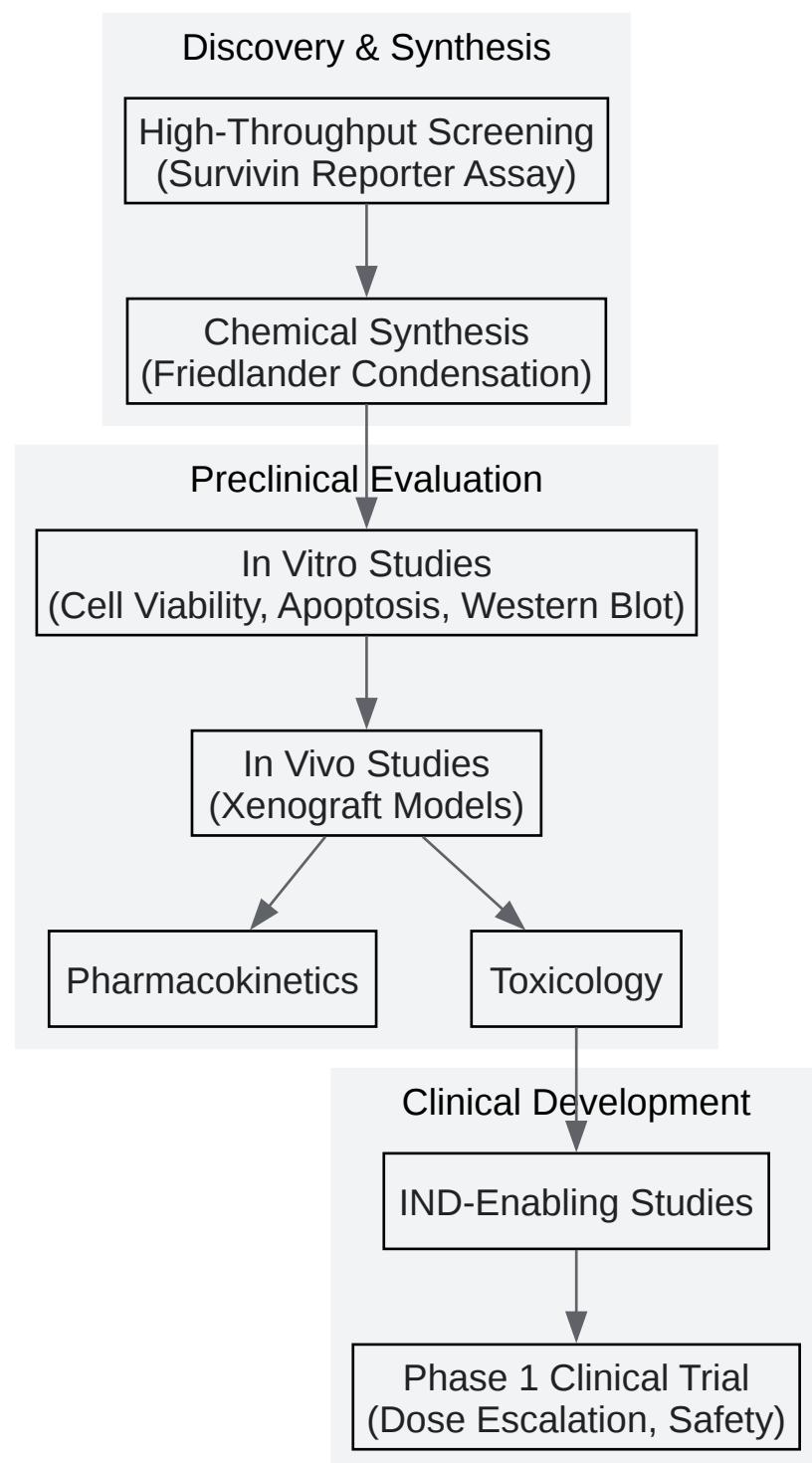
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by FL118 and a general workflow for its evaluation.



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Caption: FL118 Mechanism of Action Signaling Pathway.

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